

Ferulic Acid-13C3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ferulic acid-13C3

Cat. No.: B12058355

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Abstract

This technical guide provides comprehensive information on **Ferulic acid-13C3**, a stable isotope-labeled derivative of the ubiquitous phenolic compound, ferulic acid. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It covers the fundamental properties of **Ferulic acid-13C3**, including its CAS number and molecular weight, and presents its primary application as an internal standard in quantitative mass spectrometry-based assays. Detailed experimental protocols for its use in pharmacokinetic studies are provided, alongside an exploration of the key signaling pathways influenced by its unlabeled counterpart, ferulic acid.

Introduction

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic acid widely found in the plant kingdom, notably in cereals, fruits, and vegetables. It is recognized for its potent antioxidant and anti-inflammatory properties. **Ferulic acid-13C3** is a stable isotope-labeled version of ferulic acid, where three carbon atoms in the propenoic acid side chain are replaced with the heavier carbon-13 isotope. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based quantification of natural ferulic acid in complex biological matrices. Its use allows for precise and accurate measurements by correcting for variations in sample preparation and instrument response.

Core Properties of Ferulic Acid-13C3

The fundamental chemical and physical properties of **Ferulic acid-13C3** are summarized in the table below.

Property	Value	Citation
CAS Number	1261170-81-3	[1][2][3][4][5]
Molecular Weight	197.16 g/mol	[1][3]
Synonyms	trans-4-Hydroxy-3-methoxycinnamic acid-13C3	[1]
Appearance	Powder	[1]
Melting Point	168-172 °C	[1]
Storage Temperature	-20°C	[1]

Application in Quantitative Analysis: Pharmacokinetic Studies

The primary application of **Ferulic acid-13C3** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ferulic acid in biological samples. This is crucial for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of ferulic acid.

Pharmacokinetic Parameters of Ferulic Acid in Rats

The following table summarizes key pharmacokinetic parameters of ferulic acid in rats following intravenous administration, as determined by studies that would typically employ a stable isotope-labeled internal standard like **Ferulic acid-13C3** for accurate quantification.

Parameter	2 mg/kg Dose	10 mg/kg Dose	Citation
Plasma Half-life (α phase, $t_{1/2\alpha}$)	1.10 min	1.39 min	[2]
Plasma Half-life (β phase, $t_{1/2\beta}$)	5.02 min	7.01 min	[2]
Total Body Clearance (CLt)	Significantly decreased with increased dose	[2]	

Experimental Protocol: Quantification of Ferulic Acid in Human Plasma using LC-MS/MS with Ferulic Acid-13C3 as an Internal Standard

This section provides a detailed, representative protocol for the quantification of ferulic acid in human plasma.

3.2.1. Materials and Reagents

- Ferulic acid (analytical standard)
- **Ferulic acid-13C3** (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Ammonium acetate
- Ultrapure water
- Human plasma (blank)

3.2.2. Sample Preparation

- Spiking of Internal Standard: To 100 μL of human plasma, add 10 μL of **Ferulic acid-13C3** working solution (concentration to be optimized based on expected analyte levels).
- Protein Precipitation: Add 400 μL of acetonitrile to the plasma sample to precipitate proteins.
- Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried residue in 100 μL of the initial mobile phase.
- Final Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
- Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.2.3. Liquid Chromatography Conditions

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.3 mL/min
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
- Injection Volume: 5 μL

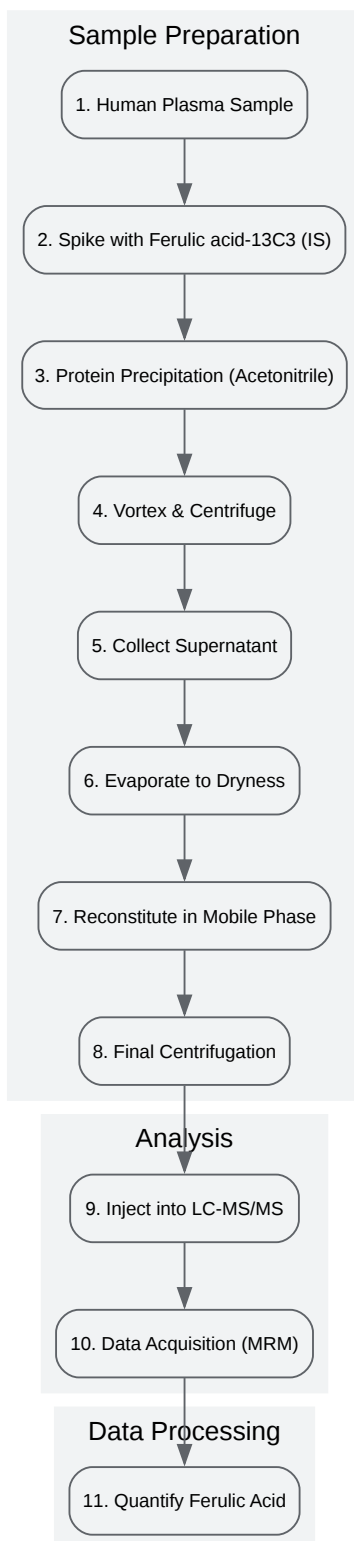
3.2.4. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:
 - Ferulic acid: Precursor ion $[M-H]^-$ at m/z 193, with product ions to be determined (e.g., m/z 178, 134).
 - **Ferulic acid-13C3**: Precursor ion $[M-H]^-$ at m/z 196, with corresponding shifted product ions.
- Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum signal intensity for both the analyte and the internal standard.

3.2.5. Workflow Diagram

LC-MS/MS Workflow for Ferulic Acid Quantification

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Caption: Workflow for the quantification of ferulic acid in plasma using **Ferulic acid-13C3**.

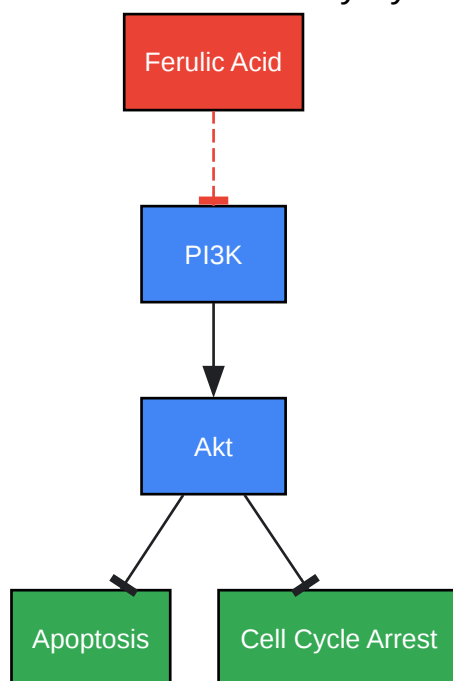
Signaling Pathways Modulated by Ferulic Acid

Ferulic acid exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its therapeutic potential.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Ferulic acid has been shown to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.

Inhibition of PI3K/Akt Pathway by Ferulic Acid

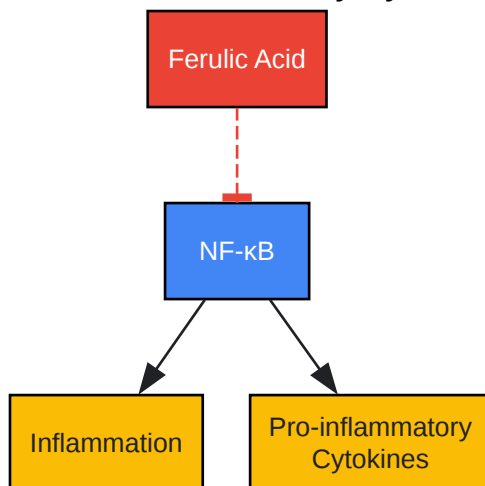


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Caption: Ferulic acid inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

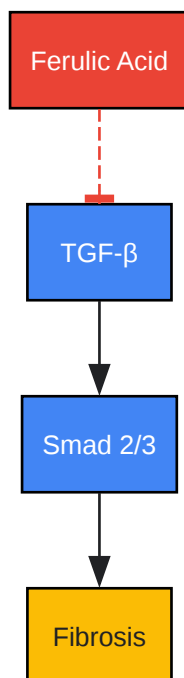
The NF-κB pathway is a central mediator of inflammation. Ferulic acid can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

Inhibition of NF- κ B Pathway by Ferulic Acid[Click to download full resolution via product page](#)

Caption: Ferulic acid suppresses the pro-inflammatory NF- κ B pathway.

TGF- β /Smad Signaling Pathway

The TGF- β /Smad pathway is involved in fibrosis. Ferulic acid has been shown to inhibit this pathway, suggesting its potential as an anti-fibrotic agent.

Inhibition of TGF- β /Smad Pathway by Ferulic Acid

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Caption: Ferulic acid's role in inhibiting the TGF- β /Smad fibrotic pathway.

Conclusion

Ferulic acid-13C3 is an indispensable tool for researchers studying the pharmacokinetics and metabolism of ferulic acid. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from LC-MS/MS analyses. Furthermore, a thorough understanding of the signaling pathways modulated by the parent compound, ferulic acid, provides a foundation for investigating its therapeutic applications in a variety of disease models. This guide serves as a valuable resource for the effective utilization of **Ferulic acid-13C3** in a research setting.

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